molecular formula C6H5BrClN B1269894 4-Bromo-2-chloroaniline CAS No. 38762-41-3

4-Bromo-2-chloroaniline

Cat. No. B1269894
CAS RN: 38762-41-3
M. Wt: 206.47 g/mol
InChI Key: INMZDDDQLHKGPF-UHFFFAOYSA-N
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Description

4-Bromo-2-chloroaniline is a chemical compound with the linear formula BrC6H3(Cl)NH2 . It has a molecular weight of 206.47 . This compound is almost planar .


Synthesis Analysis

The synthesis of 4-Bromo-2-chloroaniline involves multiple steps . The process begins with N-Bromosuccinimide in acetonitrile under irradiation for 2 hours. This is followed by the addition of N-chloro-succinimide in acetonitrile for 2 hours at 20°C under irradiation. The final step involves refluxing with potassium hydroxide in ethanol for 12 hours .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloroaniline is represented by the formula C6H5BrClN . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 241.8±20.0 °C at 760 mmHg, and a flash point of 100.0±21.8 °C .


Chemical Reactions Analysis

4-Bromo-2-chloroaniline forms an exciplex in the presence of hydrogen peroxide and chloride ions . It does not readily react with fluconazole and other related molecules, but it can photoreduce hydrogen peroxide .


Physical And Chemical Properties Analysis

4-Bromo-2-chloroaniline has a molar refractivity of 43.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 119.8±3.0 cm3 . It also has a polarizability of 17.1±0.5 10-24 cm3 and a surface tension of 50.5±3.0 dyne/cm .

Scientific Research Applications

  • Preparation of 3,4-dichloro-α-trichloromethylbenzyl alcohol
    • Application Summary : 4-Bromo-2-chloroaniline is used as a reagent in the preparation of 3,4-dichloro-α-trichloromethylbenzyl alcohol .

properties

IUPAC Name

4-bromo-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMZDDDQLHKGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027990
Record name 4-Bromo-2-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloroaniline

CAS RN

38762-41-3
Record name 4-Bromo-2-chloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38762-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chloroaniline
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
73
Citations
ZB Wei, ZH Liu, JL Ye, HK Zhang - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C6H5BrClN, is almost planar (rms deviation= 0.018 Å). In the crystal, molecules are linked by intermolecular N—H⋯ N and weak N—H⋯ Br hydrogen bonds …
Number of citations: 1 scripts.iucr.org
IV Gruzdev, MV Filippova, IG Zenkevich… - Russian Journal of …, 2011 - Springer
… identified uniquely, for example: RI (2-bromoaniline) < RI (4-bromoaniline), RI (2.6-dibromoaniline) < RI (2.4-dibromoaniline), RI (6-bromo-2-chloroaniline) < RI (4-bromo-2chloroaniline)…
Number of citations: 3 link.springer.com
ER Humphreys, JB Hong, KL Green - Synthetic Communications, 2011 - Taylor & Francis
… of 4-bromo-2-chloroaniline was identified, this coupling proceeded in good yield to desired isobutyl α-proline 1 (Scheme 1). Initial attempts at bis-silation of 4-bromo-2-chloroaniline …
Number of citations: 4 www.tandfonline.com
KX Zhu, DC Craig, AC Try - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
… The title compound, C 15 H 10 Br 2 Cl 2 N 2 , a 2,8-dibromo-4,10-dichloro Tröger's base analogue derived from 4-bromo-2-chloroaniline, has a dihedral angle of 110.9 (10) between the …
Number of citations: 11 scripts.iucr.org
GG Wubbels, EJ Snyder… - Journal of the American …, 1988 - ACS Publications
… products are 4-bromonitrosobenzene and 4-bromo-2-chloroaniline. The extrapolated limiting quantum yields (… Also, we detected and identified 4-bromo-2-chloroaniline as a significant …
Number of citations: 27 pubs.acs.org
T Feiler, AAL Michalchuk, V Schröder, E List-Kratochvil… - Crystals, 2021 - mdpi.com
… naphthalene (BCPIN) was synthesized in a mechanochemical reaction between a stoichiometric mixture of 2-hydroxy-1-naphthaldehyde (1 mmol, 172 mg) and 4-bromo-2-chloroaniline …
Number of citations: 6 www.mdpi.com
E Mohammadinasab, M Rezaei - IAU Entomological Research …, 2019 - jer.arak.iau.ir
In recent decades, computational methods with regard to accurate validation parameters for the determination of the physical- chemistry properties of compounds have been considered …
Number of citations: 2 jer.arak.iau.ir
M Kienle, P Knochel - Organic Letters, 2010 - ACS Publications
… Therefore, the zinc species 2d was chemoselectively coupled with 4-bromo-2-chloroaniline (3b), affording the chlorobiphenyl derivative 4f in 91% yield (entry 5). After reaction of 2d with …
Number of citations: 36 pubs.acs.org
HS Mohran - 1986 - search.proquest.com
… (b) Enthalpies of reaction of the bromination of 2-chloroani1ine, 4-bromo-2-chloroaniline and 4-chloroani1i ne in aqueous medium (perchloric acid/sodium bromide) with aqueous …
Number of citations: 3 search.proquest.com
CK Ryu, JA Choi, SH Kim - Archives of Pharmacal Research, 1998 - Springer
A series of 6-(N-arylamino)-7-methylthio-5,8-quinolinedione derivatives4a-4l was newly synthesized for the evaluation of antifungal activity. 6-(N-Arylamino)-7-methylthio-5,8-…
Number of citations: 17 link.springer.com

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